(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane
Overview
Description
(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane is a spirocyclic compound characterized by a unique structure that includes a spiro[2.4]heptane core. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and drug discovery. The presence of both amino and oxo functional groups within the spirocyclic framework provides a versatile platform for various chemical transformations and biological interactions.
Preparation Methods
The synthesis of (S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and cyclopentanone.
Formation of Spirocyclic Intermediate: The initial step involves the formation of a spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting benzylamine with cyclopentanone under acidic conditions to form a spirocyclic imine.
Reduction and Functionalization: The spirocyclic imine is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine. Subsequent functionalization steps, including oxidation and substitution reactions, are employed to introduce the oxo and amino groups at the desired positions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity.
Chemical Reactions Analysis
(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be performed on the amino group using reagents like alkyl halides or acyl chlorides to introduce different substituents.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex spirocyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions include various substituted spirocyclic compounds with potential biological activity.
Scientific Research Applications
(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of novel pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: It is used in biological assays to study its interactions with various biomolecules, including proteins and nucleic acids.
Chemical Biology: The compound is employed in chemical biology research to investigate cellular pathways and mechanisms of action.
Industrial Applications: In the chemical industry, it is utilized as an intermediate in the synthesis of more complex molecules with potential commercial value.
Mechanism of Action
The mechanism of action of (S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into the active sites of target proteins, thereby modulating their activity. The amino and oxo groups play crucial roles in forming hydrogen bonds and other interactions with the target molecules, leading to the desired biological effects. Pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane can be compared with other spirocyclic compounds, such as:
Spiro[3.3]heptane: This compound features a different spirocyclic core and exhibits distinct chemical and biological properties.
Spiro[2.5]octane: Another spirocyclic compound with a larger ring system, which may result in different reactivity and applications.
Spiro[4.4]nonane: A spirocyclic compound with an even larger ring system, offering unique structural and functional characteristics.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which provides a versatile platform for various chemical transformations and biological interactions.
Properties
IUPAC Name |
(7S)-7-amino-5-benzyl-5-azaspiro[2.4]heptan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-11-9-15(12(16)13(11)6-7-13)8-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEHAUPMESDYCV-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(CN(C2=O)CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12[C@@H](CN(C2=O)CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465438 | |
Record name | (7S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144282-41-7 | |
Record name | (7S)-7-Amino-5-(phenylmethyl)-5-azaspiro[2.4]heptan-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144282-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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